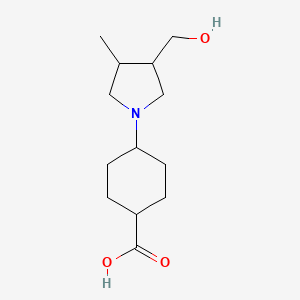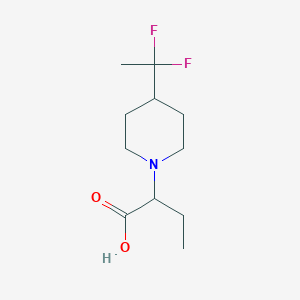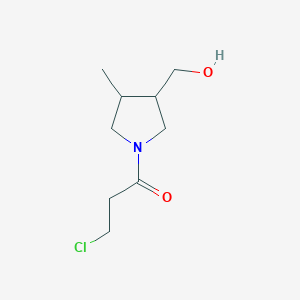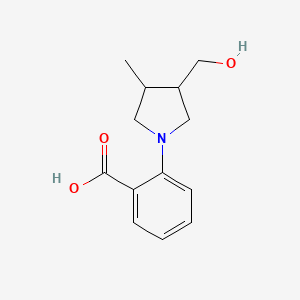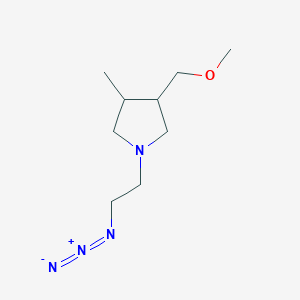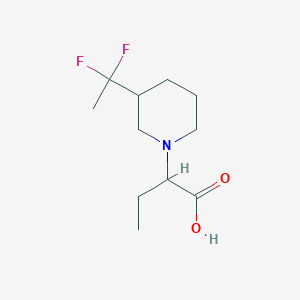
4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine
Descripción general
Descripción
The compound “4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine” seems to be a complex organic molecule that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also has bromine and chlorine substituents .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, [1,2,4]triazolo[4,3-c]quinazolines, bearing a 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine Derivatives
The compound serves as a starting material for the synthesis of pyrimidine derivatives through the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen reactions. These methods enable the creation of thiophene-substituted pyrimidines, significant in developing molecules with potential therapeutic activities (Verbitskiy et al., 2012).
Antiviral and Anticancer Agents
Further, its derivatives have been evaluated for antiviral activities against HIV and as inhibitors for kinesin Eg5, a target in cancer therapy. This highlights its role in creating compounds with significant biomedical applications (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Advancements in Medicinal Chemistry
Research into regioselective reactions of similar compounds demonstrates their potential in designing and synthesizing targeted molecular frameworks. Such advancements offer insights into creating more efficient and selective synthetic routes for medicinal chemistry applications (Doulah et al., 2014).
Development of Novel Heterocyclic Compounds
The compound is instrumental in synthesizing novel heterocyclic structures, such as thiazolo[4,5‐d]pyrimidines, through reactions with isothiocyanates. These derivatives have potential applications in creating new materials and drugs with unique properties (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Antimicrobial Activities
Additionally, the synthesis and evaluation of its derivatives have shown antimicrobial activities, suggesting its utility in developing new antibacterial and antifungal agents. This indicates its broader significance beyond merely synthetic applications to direct contributions to addressing microbial resistance challenges (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).
Propiedades
IUPAC Name |
4-(5-bromothiophen-2-yl)-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2S/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVOLRYQBUJEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




